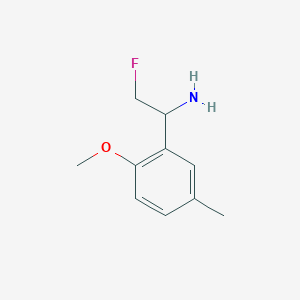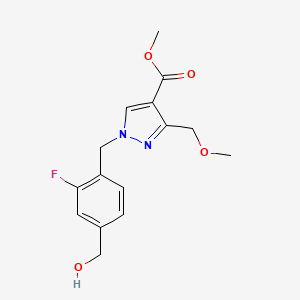
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with fluorine, hydroxymethyl, and methoxymethyl groups, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common approach starts with the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by esterification to introduce the methoxymethyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
科学研究应用
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxymethyl group may also contribute to the compound’s stability and solubility, enhancing its overall effectiveness.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(hydroxymethyl)benzoic acid: Shares the fluorine and hydroxymethyl groups but lacks the pyrazole ring.
Methyl 2-fluoro-4-(hydroxymethyl)benzoate: Similar structure but without the methoxymethyl group and pyrazole ring.
Uniqueness
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and the presence of the pyrazole ring
属性
分子式 |
C15H17FN2O4 |
|---|---|
分子量 |
308.30 g/mol |
IUPAC 名称 |
methyl 1-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17FN2O4/c1-21-9-14-12(15(20)22-2)7-18(17-14)6-11-4-3-10(8-19)5-13(11)16/h3-5,7,19H,6,8-9H2,1-2H3 |
InChI 键 |
BCESXIXGZKIBLO-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN(C=C1C(=O)OC)CC2=C(C=C(C=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


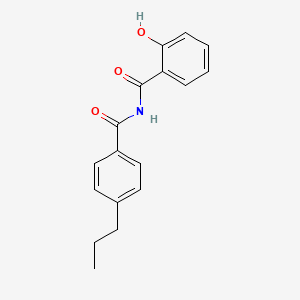
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
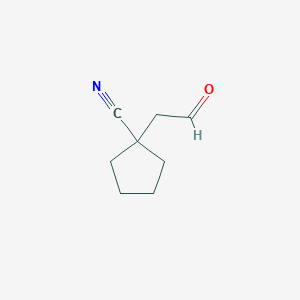
amine](/img/structure/B13325240.png)
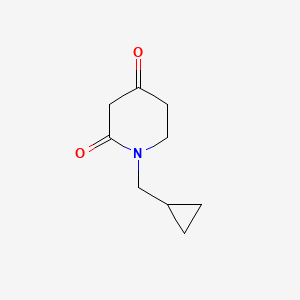
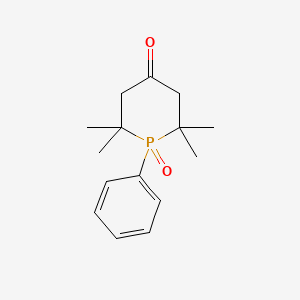
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
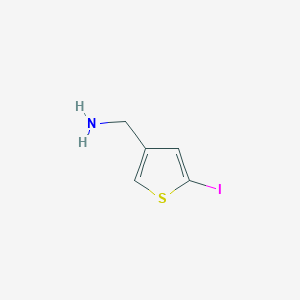

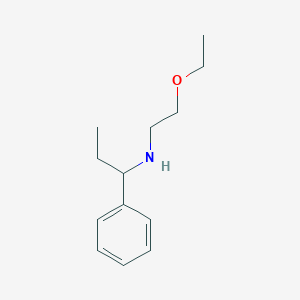
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
